
N-(4-isopropylphenyl)-N'-morpholin-4-ylurea
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Overview
Description
N-(4-isopropylphenyl)-N’-morpholin-4-ylurea is a chemical compound that belongs to the class of ureas It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a morpholine ring through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-N’-morpholin-4-ylurea typically involves the reaction of 4-isopropylaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with morpholine to yield the desired urea compound. The reaction conditions generally involve the use of an inert solvent such as dichloromethane, and the reactions are carried out at room temperature to moderate temperatures to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of N-(4-isopropylphenyl)-N’-morpholin-4-ylurea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-N’-morpholin-4-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-N’-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)-N’,N’-dimethylurea: A phenylurea herbicide used for weed control.
N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: A compound with similar structural features but different functional groups.
Uniqueness
N-(4-isopropylphenyl)-N’-morpholin-4-ylurea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylurea compounds and contributes to its specific applications and potential therapeutic effects.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(4-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C14H21N3O2/c1-11(2)12-3-5-13(6-4-12)15-14(18)16-17-7-9-19-10-8-17/h3-6,11H,7-10H2,1-2H3,(H2,15,16,18) |
InChI Key |
ZPUUXAKRQYGJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NN2CCOCC2 |
Origin of Product |
United States |
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